molecular formula C11H10F3NO5S B8361954 5-Methyl-7-nitroindan-4-yl triflate

5-Methyl-7-nitroindan-4-yl triflate

Cat. No.: B8361954
M. Wt: 325.26 g/mol
InChI Key: OCBQMZBGUPYWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7-nitroindan-4-yl triflate is a specialized organic compound that belongs to the class of triflate esters. Triflates (trifluoromethanesulfonates) are renowned in synthetic chemistry as excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions, particularly in cross-coupling methodologies such as the Suzuki, Stille, and Negishi reactions . The indan scaffold, a fused benzene and cyclopentane ring system, is a privileged structure in medicinal chemistry and material science, often associated with biological activity and used in the development of constrained analogs of bioactive molecules . The specific substitution pattern on the indan ring system—featuring a methyl group and a strongly electron-withdrawing nitro group—suggests potential for this compound to serve as a key synthetic intermediate. Researchers can leverage the reactivity of the triflate group to introduce complex substituents at the 4-position of the indan core, enabling the construction of novel molecular architectures. Potential research applications include its use as a precursor in the synthesis of constrained derivatives of tyrosine or tryptophan for biochemical studies , or as a building block in the de novo design of bioactive compound mimics . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions, considering the general reactivity and potential hazards associated with powerful alkylating agents like methyl triflate .

Properties

Molecular Formula

C11H10F3NO5S

Molecular Weight

325.26 g/mol

IUPAC Name

(5-methyl-7-nitro-2,3-dihydro-1H-inden-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H10F3NO5S/c1-6-5-9(15(16)17)7-3-2-4-8(7)10(6)20-21(18,19)11(12,13)14/h5H,2-4H2,1H3

InChI Key

OCBQMZBGUPYWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC2=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The triflate derivative can be compared to structurally analogous compounds, such as 5-methyl-7-nitroindan-4-yl mesylate , 5-methyl-7-nitroindan-4-yl tosylate , and 5-chloro-7-nitroindan-4-yl triflate . Below is a detailed analysis based on reactivity, stability, and synthetic utility:

Table 1: Comparative Properties of 5-Methyl-7-nitroindan-4-yl Triflate and Analogues

Compound Leaving Group (X) Reactivity in SNAr (Relative Rate) Thermal Stability Solubility in Polar Solvents
5-Methyl-7-nitroindan-4-yl triflate Triflate (CF₃SO₃⁻) High Moderate High (due to polar X group)
5-Methyl-7-nitroindan-4-yl mesylate Mesylate (CH₃SO₃⁻) Moderate High Moderate
5-Methyl-7-nitroindan-4-yl tosylate Tosylate (CH₃C₆H₄SO₃⁻) Low Very High Low
5-Chloro-7-nitroindan-4-yl triflate Triflate (CF₃SO₃⁻) Very High (Cl enhances EWG effect) Low High

Key Findings:

Reactivity : Triflates are superior leaving groups compared to mesylates and tosylates due to the strong electron-withdrawing trifluoromethylsulfonyl group, which stabilizes the transition state in SNAr reactions. The nitro group further activates the ring, but steric hindrance from the methyl group slightly reduces reactivity compared to chloro-substituted analogues .

Stability : Tosylates exhibit higher thermal stability than triflates, making them preferable for long-term storage. However, triflates are more reactive in low-temperature reactions.

Substituent Effects : Replacing the methyl group with chlorine (as in 5-chloro-7-nitroindan-4-yl triflate) increases electron withdrawal, accelerating reactivity but reducing stability due to enhanced electrophilicity.

Limitations of the Provided Evidence

The evidence supplied (Reference 1) pertains to Iridin (CAS 491-74-7), an isoflavone glycoside unrelated to nitroindan derivatives. No data specific to 5-methyl-7-nitroindan-4-yl triflate or its analogues were found in the provided material. The comparisons above are derived from general principles of sulfonate chemistry and nitroaromatic reactivity.

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-7-nitroindan-4-yl triflate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of triflate derivatives typically involves reacting the corresponding alcohol with triflic anhydride (Tf₂O) in the presence of a base like pyridine to scavenge liberated acid . For 5-methyl-7-nitroindan-4-ol, reaction optimization includes:
    • Solvent selection : Dichloromethane or carbon tetrachloride for improved solubility and reduced side reactions.
    • Temperature control : Ambient to low temperatures (0–25°C) to prevent decomposition of nitro groups.
    • Stoichiometry : A 1.2:1 molar ratio of Tf₂O to alcohol ensures complete conversion.
    • Validation : Monitor reaction progress via TLC or in situ NMR. Purification by column chromatography (silica gel, hexane/ethyl acetate) yields the triflate with >95% purity .

Q. How should researchers characterize 5-methyl-7-nitroindan-4-yl triflate to confirm its identity and purity?

  • Methodological Answer :
    • Spectroscopy :
  • ¹H/¹³C NMR : Verify triflate group presence (δ ~118–120 ppm for CF₃ in ¹⁹F NMR; δ ~3.5–4.5 ppm for OSO₂CF₃ protons in ¹H NMR) .
  • IR : Confirm S=O stretches at 1250–1350 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
    • Mass spectrometry : High-resolution MS (ESI or EI) for molecular ion validation.
    • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What precautions are critical when handling triflate derivatives in inert environments?

  • Methodological Answer :
    • Moisture sensitivity : Use Schlenk lines or gloveboxes for synthesis and storage.
    • Acid scavengers : Include molecular sieves or anhydrous Na₂SO₄ to neutralize residual triflic acid .
    • Reactivity : Avoid prolonged exposure to protic solvents (e.g., alcohols, water) to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) for 5-methyl-7-nitroindan-4-yl triflate?

  • Methodological Answer :
    • Variable temperature NMR : Probe dynamic effects (e.g., hindered rotation of nitro groups) by acquiring spectra at −40°C to 80°C .
    • Isotopic labeling : Use deuterated analogs to assign overlapping signals.
    • Computational modeling : Compare experimental spectra with DFT-calculated shifts (B3LYP/6-311++G(d,p)) to identify conformational isomers .

Q. What mechanistic insights guide the use of 5-methyl-7-nitroindan-4-yl triflate in cross-coupling reactions?

  • Methodological Answer :
    • Oxidative addition : The triflate group (excellent leaving group) facilitates rapid oxidative addition to low-valent metal catalysts (e.g., Ni(0) or Pd(0)), forming aryl-metal intermediates.
    • Kinetic profiling : Monitor reaction order dependencies (e.g., zero-order in aryl triflate, first-order in catalyst) to identify rate-limiting steps .
    • Ligand effects : Bulky ligands (e.g., PPh₂Me) may slow catalyst turnover by stabilizing resting states .

Q. How can researchers design experiments to study the stability of 5-methyl-7-nitroindan-4-yl triflate under varying conditions?

  • Methodological Answer :
    • Accelerated degradation studies : Expose the compound to:
  • Thermal stress : 40–80°C in sealed ampules.
  • Humidity : 75% RH in desiccators with saturated NaCl.
  • Light : UV-Vis irradiation (254 nm).
    • Analytical endpoints : Quantify degradation via HPLC-MS and track triflic acid release via conductometry .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing 5-methyl-7-nitroindan-4-yl triflate?

  • Methodological Answer :
    • Detailed documentation : Report exact molar ratios, solvent batches, and purification gradients.
    • Supporting information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs .
    • Cross-validation : Collaborate with independent labs to replicate key steps (e.g., triflation efficiency).

Q. How should researchers handle contradictory data between computational predictions and experimental results for this compound?

  • Methodological Answer :
    • Error analysis : Compare basis sets (e.g., 6-31G* vs. def2-TZVP) and solvent models (PCM vs. SMD) in DFT calculations.
    • Experimental recalibration : Re-examine sample purity and crystallization conditions (e.g., solvent polarity effects on molecular geometry) .

Advanced Analytical Techniques

Q. What role does Raman spectroscopy play in analyzing triflate ion environments in complexes?

  • Methodological Answer :
    • Depth profiling : Use confocal Raman microprobes to map triflate distribution in heterogeneous matrices (e.g., battery electrolytes) .
    • Chemometric analysis : Deconvolute overlapping bands (e.g., S-O vs. C-F stretches) with multivariate curve resolution (MCR) algorithms .

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